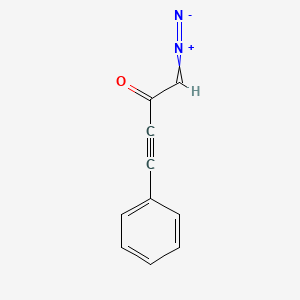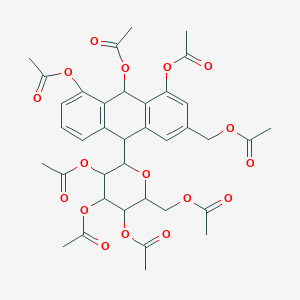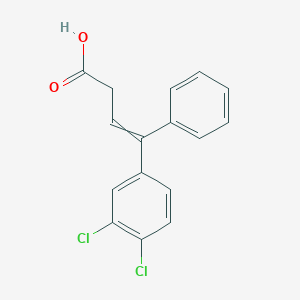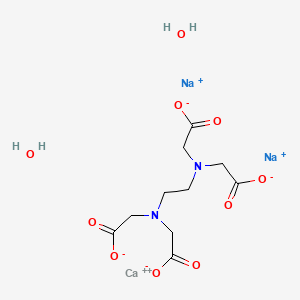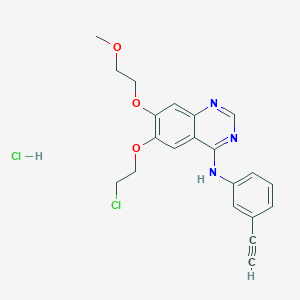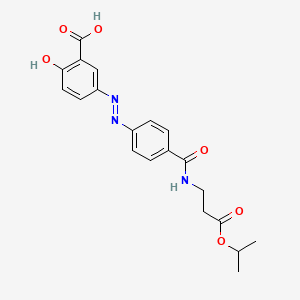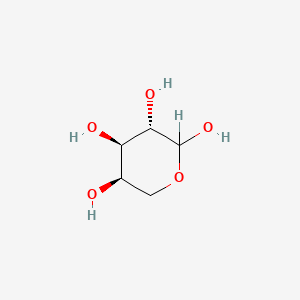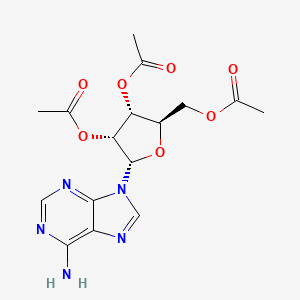
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine involves several key strategies, including N-methylation of known chloropurines followed by displacement reactions and catalytic hydrogenation steps. These methodologies enable the introduction of various substituents, showcasing the versatility in synthesizing purine analogs (H. Roggen & L. Gundersen, 2008; N. Hamamichi & T. Miyasaka, 1992).
Molecular Structure Analysis
The molecular structure of purine analogs, including those similar to 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, can be analyzed through various spectroscopic methods. NMR and mass spectrometry play crucial roles in identifying the tautomer ratios and confirming the structures of synthesized compounds, aiding in the understanding of their chemical behavior (Dongwei Kang et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving purine analogs highlight their reactivity and potential for further functionalization. For instance, N-methoxy-9-methyl-9H-purin-6-amines exhibit a range of reactions with benzyl bromide, resulting in N-7- and N6-benzylated products. These reactions are influenced by the substituents present, offering insights into the electronic effects within the purine framework (H. Roggen & L. Gundersen, 2008).
Physical Properties Analysis
The physical properties of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine and related compounds, such as solubility, melting points, and stability, are critical for their application in further chemical synthesis and for theoretical studies. These properties can be determined experimentally through systematic studies focusing on the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of purine analogs are central to their utility in organic synthesis and medicinal chemistry. Their reactivity, interaction with various reagents, and ability to undergo a range of chemical transformations are essential for the development of new molecules with potential biological activities. Studies on the mechanism of reactions, such as the photochemical transformation of related compounds, provide valuable insights into their chemical properties and potential applications (B. Skalski, R. P. Steer, & R. Verrall, 1991).
科学研究应用
Synthesis of Nucleoside Analogs
A pivotal application of this compound is in the synthesis of azido and triazolyl purine ribonucleosides, which are important for developing nucleoside analogs with potential biological activities. For instance, detailed synthetic protocols have been described for preparing 6-amino/thio-2-triazolylpurine ribonucleosides using this compound as a key starting material. Such processes involve sequential reactions like the SNAr reaction, CuAAC reaction, and selective reduction steps to produce various nucleoside analogs that could have implications in drug development and biochemical research (Līpiņš et al., 2021).
Photochemical Studies
The photochemistry of purine ribonucleosides, including derivatives of 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine, has been explored in various studies. These compounds undergo interesting photochemical transformations in aqueous solutions under different conditions, leading to novel photoproducts. For example, irradiation of aminoazidopurine ribonucleosides can result in efficient formation of nitro compounds or photoreduction to diamino purine ribonucleosides. Such photochemical reactions and the resulting photoproducts are not only intriguing from a synthetic chemistry standpoint but also offer insights into potential biological applications and the design of photoresponsive molecules (Komodziński et al., 2014).
Antibacterial Evaluation
Compounds synthesized using 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine have been evaluated for their antibacterial activity. For instance, 1,2,4-Triazole compounds containing the purine moiety have shown promising results in screening for antibacterial properties. This highlights the potential of derivatives synthesized from this compound in contributing to the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Govori, 2017).
Acetylcholinesterase Inhibition
Another significant application is in the design and synthesis of novel derivatives for the inhibition of acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease therapy. Compounds such as 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives have been synthesized and evaluated for their AChE inhibitory activities, demonstrating the versatility of this compound as a precursor in developing potential therapeutics for neurological disorders (Kang et al., 2013).
属性
IUPAC Name |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-VSBTWAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654637 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
CAS RN |
953089-09-3 |
Source


|
| Record name | 9-(2,3,5-Tri-O-acetyl-alpha-D-ribofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


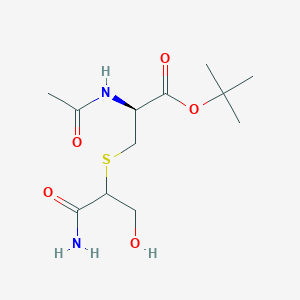
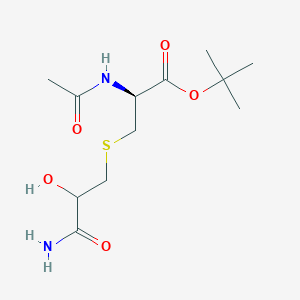
![4-[14,24-Bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid](/img/structure/B1146355.png)
